2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640872-67-7
Cat. No.: VC11866376
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine - 2640872-67-7](/images/structure/VC11866376.png)
Specification
CAS No. | 2640872-67-7 |
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Molecular Formula | C21H23N3O3S |
Molecular Weight | 397.5 g/mol |
IUPAC Name | 2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Standard InChI | InChI=1S/C21H23N3O3S/c1-2-27-18-6-8-19(9-7-18)28(25,26)24-14-11-16(12-15-24)20-10-5-17-4-3-13-22-21(17)23-20/h3-10,13,16H,2,11-12,14-15H2,1H3 |
Standard InChI Key | FNHIFMSLOSRFGU-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,8-naphthyridine core—a bicyclic structure with two fused pyridine rings—substituted at the 2-position by a 1-(4-ethoxybenzenesulfonyl)piperidin-4-yl group. Key structural elements include:
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1,8-Naphthyridine: Known for planar geometry and DNA-intercalating capacity .
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Piperidine: A six-membered amine ring contributing to conformational flexibility and target binding .
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4-Ethoxybenzenesulfonyl: A sulfonamide group with potential to enhance solubility and modulate pharmacokinetics .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₁H₂₃N₃O₃S |
Molecular Weight | 397.49 g/mol |
Topological Polar Surface Area | 86.3 Ų (estimated) |
LogP (Partition Coefficient) | 2.8 ± 0.3 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
Core 1,8-Naphthyridine Synthesis
The Gould-Jacobs reaction is a classical method for constructing 1,8-naphthyridines. For example, condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate . Adapting this approach, the target naphthyridine core could be synthesized via cyclization of a suitably substituted precursor.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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1 | 4-Ethoxybenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 75–85% |
2 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 60–70% |
Structure-Activity Relationship (SAR) Considerations
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Naphthyridine Substitution: Electron-withdrawing groups at the 4-position enhance DNA affinity .
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Sulfonamide Role: Bulky sulfonyl groups (e.g., 4-ethoxy) improve metabolic stability and target selectivity .
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Piperidine Flexibility: The sp³-hybridized nitrogen enables conformational adaptation to binding sites .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (∼40%) predicted due to LogP ~2.8 and TPSA ~86 Ų.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation .
Toxicity Risks
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Sulfonamide Hypersensitivity: Cross-reactivity with sulfa drugs is a concern .
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Off-Target Effects: Piperidine amines may inhibit hERG channels, necessitating cardiac safety assays.
Future Directions and Clinical Translation
Preclinical Development Priorities
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In Vitro Screening: Evaluate IC₅₀ against cancer cell lines (e.g., MCF-7, A549) and antibacterial synergy assays .
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In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.
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DMPK Studies: Radiolabeled compound tracking to quantify tissue distribution .
Patent Landscape
While no direct patents cover this compound, CN105764502A discloses combinatorial therapies with naphthyridine analogs , suggesting opportunities for proprietary formulation strategies.
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